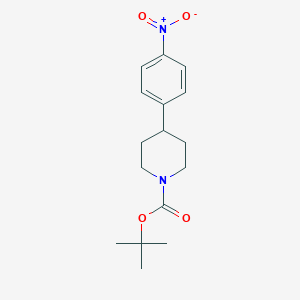

1-Boc-4-(4-nitrophenyl)Piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-Boc-4-(4-nitrophenyl)Piperidine” is a compound used as an intermediate in the manufacture of fentanyl, as well as various related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl and homofentanyl . It is also a precursor in the preparation of a variety of different protein agonists or antagonists .

Synthesis Analysis

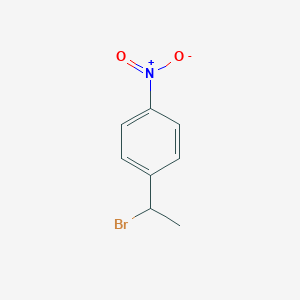

The synthesis of piperidine derivatives has been a significant area of research in modern organic chemistry . The synthesis of “1-Boc-4-(4-nitrophenyl)Piperidine” involves several steps, including the removal of the metalation group, dehydroxylation, and pyridine reduction . A specific method for the synthesis of this compound involves the reaction of tert-butyl 4-iodopiperidine-1-carboxylate with chloro-trimethyl-silane, ethylene dibromide, zinc, and CelPure P 65 in N,N-dimethyl acetamide .

Molecular Structure Analysis

The molecular formula of “1-Boc-4-(4-nitrophenyl)Piperidine” is C16H22N2O4 . The molecular weight of the compound is 306.35700 .

Chemical Reactions Analysis

Piperidine derivatives, including “1-Boc-4-(4-nitrophenyl)Piperidine”, are involved in a variety of chemical reactions. These include α-arylation of aldehydes, enantioselective α-benzylation of aldehydes via photoredox organocatalysis, and enantioselective α−triflouromethylation of aldehydes .

Aplicaciones Científicas De Investigación

Building Blocks in Organic Synthesis

“Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate” and its derivatives serve as useful building blocks or intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Biological Activities

These derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . The diverse biological activities of the compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring, thereby enhancing favorable interaction with macromolecules .

Drug Discovery

Due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring is considered as an important synthetic strategy in the field of drug discovery .

PROTAC Development

“Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate” and its derivatives are useful as semi-flexible linkers in PROTAC (Proteolysis Targeting Chimeras) development for targeted protein degradation .

X-ray Diffraction Studies

The structures of “Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate” and its derivatives have been characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies. The structures were further confirmed by single crystal X-ray diffraction analysis .

Biological Evaluation of Potential Drugs

Recent scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety have been made .

Safety and Hazards

The safety data sheet for a similar compound, Boc-piperidine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Mecanismo De Acción

Target of Action

Piperidine derivatives are known to be useful building blocks in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities .

Mode of Action

It’s worth noting that piperidine derivatives are often used in the synthesis of gpr119 selective agonists , which are patented as anti-obesity drugs . The interaction of these agonists with their targets could provide a hint about the potential mode of action of “Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate”.

Biochemical Pathways

Compounds containing piperazine rings have been reported to exhibit diverse biological activities, which can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring, thereby enhancing favorable interaction with macromolecules .

Pharmacokinetics

The compound’s molecular weight is 30636 , which is within the range generally considered favorable for oral bioavailability in drug design.

Result of Action

Piperidine derivatives are often used in the synthesis of compounds with a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Action Environment

It’s worth noting that the compound has a melting point of 69-70 °c and a boiling point of 4283±450 °C (Predicted) , which could potentially influence its stability under different environmental conditions.

Propiedades

IUPAC Name |

tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4/c1-16(2,3)22-15(19)17-10-8-13(9-11-17)12-4-6-14(7-5-12)18(20)21/h4-7,13H,8-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNXBHNXMRSXDRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3,4-dihydro-2h-benzo[b][1,4]oxazine-5-carboxylate](/img/structure/B170257.png)